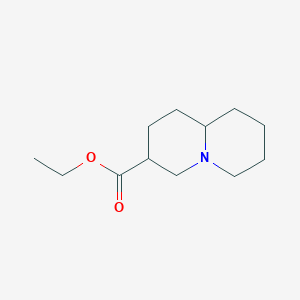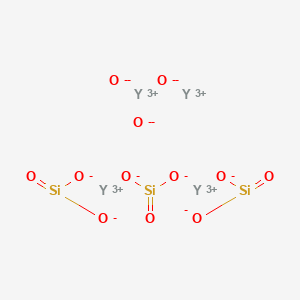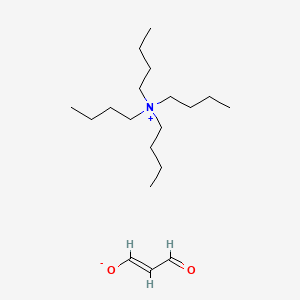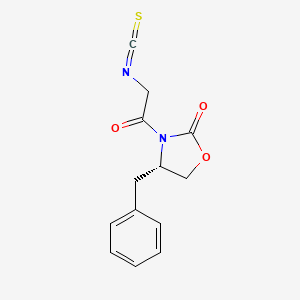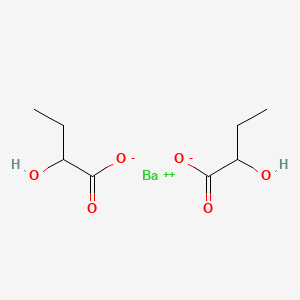
α-helical CRF 9-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Helical corticotropin-releasing factor 9-41 is a synthetic peptide that acts as an antagonist of corticotropin-releasing factor receptors. It is derived from the corticotropin-releasing factor peptide and has been modified to enhance its α-helical structure, which is crucial for its biological activity .
Mechanism of Action
Target of Action
α-Helical CRF 9-41 is a synthetic peptide antagonist that primarily targets the corticotropin-releasing factor (CRF) receptors . It has a competitive antagonistic effect on the CRF2 receptor with a KB of approximately 100 nM . Additionally, it acts as a partial agonist of the CRF1 receptor with an EC50 of 140 nM .
Mode of Action
The compound interacts with its targets by binding to the CRF receptors. As a competitive antagonist, it binds to the CRF2 receptor and prevents the binding of the natural ligand, thereby inhibiting the receptor’s function . As a partial agonist of the CRF1 receptor, it can bind and partially activate the receptor, leading to a response that is less than the maximum response induced by full agonists .
Biochemical Pathways
Given its interaction with crf receptors, it likely influences the hypothalamic-pituitary-adrenal (hpa) axis, which plays a crucial role in the body’s response to stress .
Result of Action
This compound effectively inhibits CRF-induced adrenocorticotropic hormone (ACTH) release both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions characterized by overactivity of the HPA axis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Biochemical Analysis
Biochemical Properties
α-helical CRF 9-41 interacts with various biomolecules, including enzymes and proteins. It exhibits a 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . It also influences the concentration of amino acids in brain structures .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances rat freezing response and increases conditioned fear-elevated concentration of serum corticosterone .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It also influences the expression of c-Fos in the parvocellular neurons of the paraventricular hypothalamic nucleus (pPVN), CA1 area of the hippocampus, and M1 area of the frontal cortex .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It influences the number of CRF immunoreactive complexes in the M2 cortical area, induced by conditioned fear
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a decrease in rat fear response and serum corticosterone concentration was observed after pre-test administration of this compound (10μg/rat) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of α-helical corticotropin-releasing factor 9-41 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial production methods for α-helical corticotropin-releasing factor 9-41 are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity .
Chemical Reactions Analysis
α-Helical corticotropin-releasing factor 9-41 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of α-helical corticotropin-releasing factor 9-41 can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide .
Scientific Research Applications
α-Helical corticotropin-releasing factor 9-41 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of corticotropin-releasing factor receptors in various physiological processes .
In medicine, α-helical corticotropin-releasing factor 9-41 is used to explore potential therapeutic applications, such as the treatment of anxiety and stress-related disorders. It has been shown to reverse nicotine-induced conditioned anxiety in animal models, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
α-Helical corticotropin-releasing factor 9-41 is unique in its ability to selectively interact with corticotropin-releasing factor receptors. Similar compounds include astressin and other synthetic corticotropin-releasing factor peptides, which also act as antagonists of corticotropin-releasing factor receptors but may have different binding affinities and biological activities .
Properties
CAS No. |
90880-23-2 |
|---|---|
Molecular Formula |
C166H274N46O53S2 |
Molecular Weight |
3827 |
Synonyms |
Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



